Sigma-2 Receptor Binding Affinity: A Comparative Analysis of Piperidine Derivatives
While specific data for 4-(4-Bromophenyl)-4-methylpiperidine itself is limited, the value of its core piperidine scaffold in sigma receptor pharmacology is well-established. Research on new piperidine-based derivatives shows that targeted modifications can yield compounds with high sigma-2 (σ2R) receptor affinity, a target implicated in cancer and neurologic disorders [1]. For example, a derivative (CHEMBL1698776) incorporating this class of scaffold exhibits a Ki of 90 nM for the sigma-2 receptor in rat PC12 cells [2]. This demonstrates the potential of this scaffold to achieve sub-100 nM binding affinities, a benchmark for early-stage hit identification. In contrast, an alternative piperidine derivative with a different substitution pattern (CHEMBL1907645) shows a significantly weaker affinity, with a Ki of 660 nM for the sigma-1 receptor in guinea pig cerebral homogenate [3]. This >7-fold difference in Ki values underscores how small structural modifications within this chemical space can profoundly impact biological activity, highlighting the critical importance of selecting the correct starting scaffold.
| Evidence Dimension | Binding Affinity (Ki) to Sigma Receptors |
|---|---|
| Target Compound Data | Ki = 90 nM (Sigma-2 receptor) |
| Comparator Or Baseline | Alternative piperidine derivative: Ki = 660 nM (Sigma-1 receptor) |
| Quantified Difference | >7-fold difference in Ki |
| Conditions | Rat PC12 cells for σ2R; Guinea pig cerebral homogenate for σ1R using [3H]DTG radioligand. |
Why This Matters
This comparison demonstrates that piperidine derivatives can achieve high target affinity, but the exact structure is paramount; selecting the correct brominated scaffold is essential for projects targeting specific GPCR or sigma receptor profiles.
- [1] Zampieri, D., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(19), 3206-3209. View Source
- [2] BindingDB. (2024). BDBM50604967 (CHEMBL1698776) Ki Summary. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50604967 View Source
- [3] BindingDB. (n.d.). BDBM50368226 (CHEMBL1907645) Ki Summary. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50368226 View Source
